Physicochemical Profiling and Synthesis of 1-Nitro-3-(phenylethynyl)benzene: A Technical Whitepaper
Physicochemical Profiling and Synthesis of 1-Nitro-3-(phenylethynyl)benzene: A Technical Whitepaper
Executive Summary
In the fields of medicinal chemistry and organic materials science, diarylalkynes serve as critical rigid scaffolds. 1-Nitro-3-(phenylethynyl)benzene (also known as 3-nitrodiphenylacetylene) is a highly versatile intermediate. The rigid alkyne linker enforces a linear, highly conjugated geometry, while the meta-directing, electron-withdrawing nitro group provides a synthetic handle for further functionalization (e.g., reduction to an aniline for amide coupling).
This whitepaper provides an authoritative, in-depth analysis of the exact mass, molecular weight, mass spectrometry (MS) fragmentation behavior, and a self-validating synthetic methodology for 1-nitro-3-(phenylethynyl)benzene.
Fundamental Physicochemical Properties
For researchers transitioning between in silico design, analytical verification, and macroscopic synthesis, distinguishing between exact mass and molecular weight is paramount.
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Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant isotope for each element (e.g., 12C , 1H , 14N , 16O ). This value is strictly used for calibrating High-Resolution Mass Spectrometry (HRMS) equipment, such as Orbitrap or Q-TOF systems, to confirm structural identity with sub-5 ppm mass accuracy.
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Molecular Weight (Average Mass): Calculated using the standard atomic weights, which account for the natural isotopic distribution of elements on Earth. This value dictates the macroscopic stoichiometry required for benchtop synthesis.
| Property | Value | Causality / Laboratory Application |
| Chemical Formula | C14H9NO2 | Baseline for all stoichiometric and mass calculations. |
| Monoisotopic Exact Mass | 223.0633 Da | Target for HRMS inclusion lists to confirm structural identity without isotopic interference. |
| Molecular Weight | 223.23 g/mol | Used for bulk synthetic stoichiometry, yield calculations, and reagent weighing. |
| Nominal Mass | 223 Da | Used for low-resolution MS (e.g., single quadrupole LC-MS) monitoring during synthesis. |
Mass Spectrometry (MS) Characterization & Fragmentation Causality
Characterizing 1-nitro-3-(phenylethynyl)benzene via MS requires specific ionization strategies due to its chemical structure [4]. The molecule lacks highly basic sites (like aliphatic amines) or acidic sites (like carboxylic acids), making standard positive-mode Electrospray Ionization (ESI+) challenging.
Ionization Causality: Instead of ESI+, Atmospheric Pressure Chemical Ionization (APCI) or Negative-Ion Mode ESI (ESI-) is recommended. The highly electrophilic nitro group readily captures thermal electrons in the source to form a highly stable, long-lived radical anion ( [M]∙− ).
Fragmentation Pathways: Upon collision-induced dissociation (CID) in MS/MS, the radical anion undergoes predictable, self-validating fragmentation:
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Neutral Loss of NO (30 Da): The nitro group rearranges and ejects nitric oxide, leaving a stable phenoxy radical anion at m/z 193.06.
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Neutral Loss of NO 2 (46 Da): Direct cleavage of the C-N bond yields a phenyl radical at m/z 177.07.
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Alkyne Cleavage: High collision energies will fracture the rigid sp-hybridized core, yielding smaller aromatic fragments (e.g., m/z 77.04).
MS/MS fragmentation pathways of 1-nitro-3-(phenylethynyl)benzene.
Synthetic Methodology: The Sonogashira Cross-Coupling
The most efficient route to synthesize 1-nitro-3-(phenylethynyl)benzene is the Sonogashira cross-coupling of 1-iodo-3-nitrobenzene with phenylacetylene [1][2].
Causality of Reagent Selection
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Aryl Halide Choice: 1-iodo-3-nitrobenzene is chosen over the bromo- or chloro- derivatives because the weaker C-I bond dissociation energy ensures rapid oxidative addition to the Palladium(0) center at room temperature, outcompeting degradation pathways.
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Atmospheric Control: The reaction must be strictly degassed. In the presence of oxygen, the copper co-catalyst will drive the Glaser homocoupling of phenylacetylene into 1,4-diphenylbuta-1,3-diyne, consuming the alkyne and complicating silica gel purification.
Step-by-Step Self-Validating Protocol
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Reagent Preparation: Charge an oven-dried Schlenk flask with 1-iodo-3-nitrobenzene (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).
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Validation: Pd(PPh3)2Cl2 is a yellow, air-stable Pd(II) precatalyst that reduces in situ to the active Pd(0) species.
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Atmosphere Exchange: Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.
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Solvent & Base Addition: Inject anhydrous, degassed triethylamine ( Et3N ) and THF (1:1 v/v) via syringe.
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Causality: Et3N serves a dual purpose as both the co-solvent and the stoichiometric base required to neutralize the HI generated during the catalytic cycle.
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Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise. Stir the mixture at room temperature.
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In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using 9:1 Hexanes:Ethyl Acetate. The product will appear as a highly fluorescent spot under 365 nm UV light due to the extended diarylalkyne conjugation, confirming successful C-C bond formation before workup.
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Workup & Purification: Quench the reaction with saturated aqueous NH4Cl . Extract with ethyl acetate, dry over MgSO4 , and concentrate. Purify via silica gel flash chromatography to yield the pale yellow solid.
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Causality: NH4Cl selectively sequesters copper salts into the aqueous layer, preventing catalytic degradation of the product during rotary evaporation.
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Step-by-step Sonogashira cross-coupling workflow and catalytic cycle.
References
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Synthesis of phenyl-3-nitrophenylacetylene PrepChem[Link][1]
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Palladium and Copper Catalyzed Sonogashira Cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Catalysts (MDPI)[Link] [2]
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Ionization and Dissociation of Diphenyl and Condensed Ring Aromatics by Electron Impact. I. Biphenyl, Diphenylacetylene, and Phenanthrene The Journal of Physical Chemistry (ACS)[Link] [4]
